![molecular formula C70H74O2S4 B8181002 6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-dicarboxaldehyde](/img/structure/B8181002.png)

6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-dicarboxaldehyde

Descripción general

Descripción

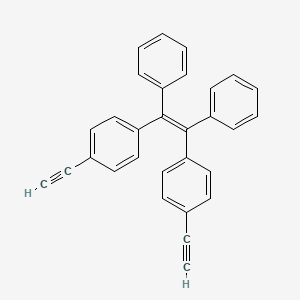

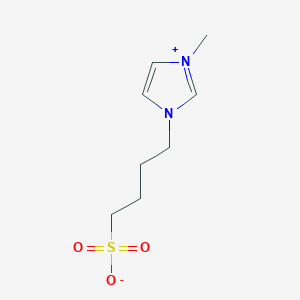

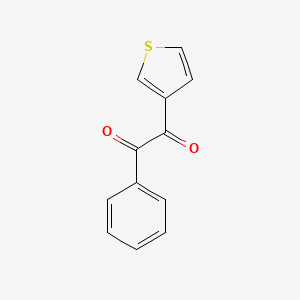

This compound is a novel fused ring electron acceptor that has been designed, synthesized, and used in organic solar cells . It comprises a central 4,10-bis(hexyloxy)-6,6,12,12-tetrakis(4-hexylphenyl)-6,12-dihydropyreno[1,2-b:6,7-b’]dithiophene (DDT) donor unit .

Synthesis Analysis

The compound was synthesized by introducing electron-donating alkoxy groups to the backbone of a conjugated small molecule . The introduction of a thiophene bridge unit can markedly broaden the absorption of acceptors and enhance the film absorption coefficient .Molecular Structure Analysis

The compound has a complex molecular structure with a central donor unit and two flanked acceptor units . The central donor unit is a 4,10-bis(hexyloxy)-6,6,12,12-tetrakis(4-hexylphenyl)-6,12-dihydropyreno[1,2-b:6,7-b’]dithiophene (DDT) .Chemical Reactions Analysis

The compound has been used in organic solar cells, indicating that it can participate in the photovoltaic process . The photovoltaic performance of these two acceptors was investigated using PBDB-T as the electron donor .Physical And Chemical Properties Analysis

The compound has a molecular weight of 1407.3 g/mole . The optical bandgaps of the compound are 1.59 and 1.44 eV, respectively .Aplicaciones Científicas De Investigación

Organic Solar Cells : This compound is used in organic solar cells, showing significant efficiency improvements. For instance, DC-IDT2F-based organic solar cells with both conventional and inverted structures exhibited power conversion efficiencies of 2.26% and 3.08%, respectively (Wang, Bai, & Zhan, 2015). Similarly, organic solar cells based on blends of indacenodithiophene-based molecules achieved average power conversion efficiencies of 2.32% to 5.09% after thermal annealing (Bai, Wang, Cheng, Li, Zhu, & Zhan, 2014).

Photovoltaic Properties : The inclusion of ITIC, a small molecule related to the compound, in planar inverted perovskite solar cells improved their photovoltaic properties by 13.3% and 13.5% (Li et al., 2018). ITIC-based perovskite solar cells also showed improved performance parameters such as open-circuit voltage and power conversion efficiency (Noh, Jeong, & Na, 2018).

Photodetectors : This compound is also effective in organic photodetectors. For example, PIDT-TPD:PC61BM devices exhibited an external quantum efficiency of 52% at 610 nm, a dark current density of 1 nA/cm2, and a maximum 3 dB cutoff frequency of 100 kHz at -5 V bias (Benavides et al., 2018). Additionally, organic photodetectors with a ZnO interlayer showed ultrahigh gain over the entire measured spectral range and good long-term stability (Tang et al., 2018).

Other Applications : The compound has also been explored in various other applications, such as in electrochromic devices where 4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-based conjugated polymers showed a rare and reversible color change between dark red at neutral state and black at oxidized state with high contrast (Cho et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene-8,20-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H74O2S4/c1-5-9-13-17-21-47-25-33-51(34-26-47)69(52-35-27-48(28-36-52)22-18-14-10-6-2)59-43-58-60(44-57(59)65-63(69)67-61(75-65)41-55(45-71)73-67)70(53-37-29-49(30-38-53)23-19-15-11-7-3,54-39-31-50(32-40-54)24-20-16-12-8-4)64-66(58)76-62-42-56(46-72)74-68(62)64/h25-46H,5-24H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKBNNXPVJHJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=O)C(C7=C4SC8=C7SC(=C8)C=O)(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H74O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Bis(4-chlorophenyl)-8-sulfanylidene-1,7,9-triazaspiro[4.5]dec-1-ene-6,10-dione](/img/structure/B8180924.png)

![3-Methylthieno[3,2-b]pyridin-7-ol](/img/structure/B8180937.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B8180941.png)

![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8181031.png)

![4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8181037.png)